
Bis(3-nitrophenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-nitrophenyl)mercury is an organomercury compound characterized by the presence of two 3-nitrophenyl groups bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl)mercury typically involves the reaction of 3-nitrophenylmercury chloride with a suitable reagent to replace the chloride ion with another 3-nitrophenyl group. One common method involves the use of sodium 3-nitrophenylate in an organic solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organomercury synthesis, such as the use of mercury salts and organic ligands, can be applied on a larger scale with appropriate safety measures.
化学反应分析
Types of Reactions
Bis(3-nitrophenyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The mercury atom can be substituted with other metal atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents like sodium borohydride for reduction or other metal salts for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 3-aminophenylmercury compounds.
Substitution: Formation of various organometallic compounds depending on the substituent used.
科学研究应用
Bis(3-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
作用机制
The mechanism of action of bis(3-nitrophenyl)mercury involves its ability to interact with various molecular targets, particularly those containing thiol groups. The mercury atom can form strong bonds with sulfur atoms in proteins and enzymes, potentially inhibiting their function. This interaction is crucial in understanding the compound’s biological effects and potential toxicity .
相似化合物的比较
Similar Compounds
- Bis(4-nitrophenyl)mercury
- Bis(2-nitrophenyl)mercury
- Bis(3-aminophenyl)mercury
Uniqueness
Bis(3-nitrophenyl)mercury is unique due to the position of the nitro groups on the phenyl rings, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
26953-06-0 |
|---|---|
分子式 |
C12H8HgN2O4 |
分子量 |
444.79 g/mol |
IUPAC 名称 |
bis(3-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-2,4-5H; |
InChI 键 |
FKWQEOORUJGYPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[Hg]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


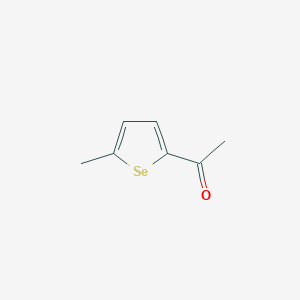

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
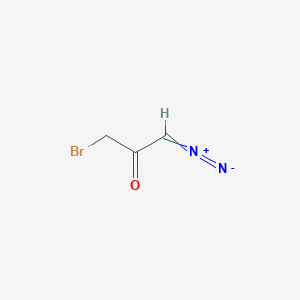
propanedioate](/img/structure/B14682914.png)
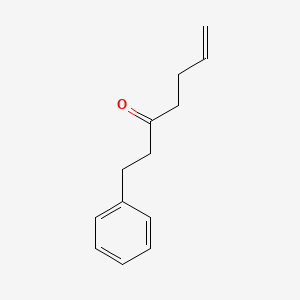

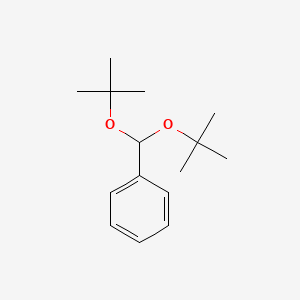
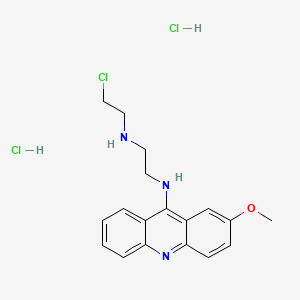
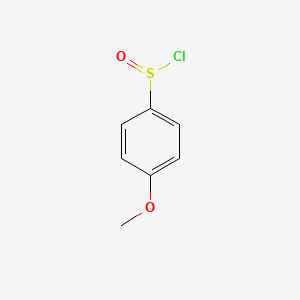

![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

